molecular formula C16H21NO4 B112199 (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 1253792-11-8

(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B112199
M. Wt: 291.34 g/mol
InChI Key: UZEBBOFZASZVBP-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, also known as BMOP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BMOP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In

Scientific Research Applications

(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been used in various scientific research applications, including the study of the central nervous system and the treatment of neurological disorders. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to have neuroprotective effects and can protect neurons from oxidative stress and inflammation. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been used in the study of pain management and has been shown to have analgesic effects.

Mechanism Of Action

The mechanism of action of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves the modulation of various neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to increased mood and decreased anxiety. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has also been shown to inhibit the reuptake of norepinephrine, which can lead to increased alertness and attention.

Biochemical And Physiological Effects

(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and pain. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, which can reduce inflammation. Additionally, (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to reduce pain by inhibiting the activity of pain receptors in the brain.

Advantages And Limitations For Lab Experiments

(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in water. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is also relatively easy to synthesize using the Mannich reaction. However, (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the use of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in scientific research. One potential direction is the study of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to have neuroprotective effects and may be effective in slowing the progression of these diseases. Another potential direction is the study of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in the treatment of chronic pain. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to have analgesic effects and may be effective in the treatment of chronic pain conditions. Additionally, the development of new synthesis methods for (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate may lead to increased availability and lower costs.

Synthesis Methods

(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been synthesized using various methods, including the Stork-Eschenmoser fragmentation reaction, the Doebner-Miller reaction, and the Mannich reaction. The Stork-Eschenmoser fragmentation reaction involves the conversion of a ketone into an ester using an α-haloester. The Doebner-Miller reaction involves the condensation of an aldehyde with an ethyl cyanoacetate. The Mannich reaction involves the condensation of an aldehyde with a primary or secondary amine and formaldehyde. Among these methods, the Mannich reaction has been the most widely used for the synthesis of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

properties

CAS RN

1253792-11-8

Product Name

(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

benzyl (3R)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H21NO4/c1-20-15(18)10-14-8-5-9-17(11-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m1/s1

InChI Key

UZEBBOFZASZVBP-CQSZACIVSA-N

Isomeric SMILES

COC(=O)C[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2

SMILES

COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2

synonyms

(R)-1-Cbz-3-Piperidineacetic Acid Methyl Ester

Origin of Product

United States

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